1-Ethenyl-3-(4-methylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group and a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-(4-methylphenoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethenylbenzene with 4-methylphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-3-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-(4-methylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and dyes.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The specific pathways and targets depend on the nature of the substituents and the overall structure of the molecule .
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-3-methylbenzene: Similar structure but lacks the 4-methylphenoxy group.
1-Ethenyl-4-methoxybenzene: Contains a methoxy group instead of a 4-methylphenoxy group.
1-Ethenyl-3-phenoxybenzene: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness: 1-Ethenyl-3-(4-methylphenoxy)benzene is unique due to the presence of both the ethenyl and 4-methylphenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
819795-43-2 |
---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-ethenyl-3-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H14O/c1-3-13-5-4-6-15(11-13)16-14-9-7-12(2)8-10-14/h3-11H,1H2,2H3 |
InChI-Schlüssel |
FSRXDTUKHWRCCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.